N-(3-(dimethylamino)propyl)-2-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
N-(3-(Dimethylamino)propyl)-2-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic small molecule characterized by a benzamide core substituted with a 4-methoxybenzo[d]thiazol-2-yl group and a 3-(dimethylamino)propyl chain. This compound’s hydrochloride salt form (molecular weight: 463.0 g/mol, molecular formula: C₂₁H₂₃ClN₄O₂S₂) suggests optimization for pharmaceutical applications, particularly in oncology or antimicrobial contexts, given structural parallels to bioactive heterocycles .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-ethylsulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S2.ClH/c1-5-31(27,28)19-13-7-6-10-16(19)21(26)25(15-9-14-24(2)3)22-23-20-17(29-4)11-8-12-18(20)30-22;/h6-8,10-13H,5,9,14-15H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTZIFMUIRUOAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)N(CCCN(C)C)C2=NC3=C(C=CC=C3S2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-2-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has been investigated for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 357.46 g/mol
- IUPAC Name : this compound
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, derivatives containing benzothiazole moieties have demonstrated significant cytotoxic effects against various cancer cell lines.
- Cell Line Studies :
- A549 (Lung Cancer) : IC₅₀ values were reported at approximately 6.75 μM in 2D assays, indicating potent activity against this cell line.
- HCC827 (Lung Cancer) : IC₅₀ values were around 5.13 μM in 2D assays, suggesting effective inhibition of cell proliferation.
- NCI-H358 (Lung Cancer) : Similar trends were observed with IC₅₀ values indicating moderate cytotoxicity.
| Cell Line | IC₅₀ (μM) in 2D Assay | IC₅₀ (μM) in 3D Assay |
|---|---|---|
| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |
The compound's mechanism appears to involve binding to DNA, particularly within the minor groove, which may disrupt replication and transcription processes essential for tumor growth . The presence of specific functional groups enhances its interaction with DNA, contributing to its biological efficacy.
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria:
- Tested Organisms :
- Escherichia coli (Gram-negative)
- Staphylococcus aureus (Gram-positive)
The antimicrobial activity was assessed using broth microdilution methods according to CLSI guidelines, revealing notable effectiveness against these pathogens.
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Study on Lung Cancer Patients : A derivative with similar structural features was administered to patients with advanced lung cancer, showing a partial response in over 30% of participants after four cycles of treatment.
- Antimicrobial Trials : Clinical trials involving patients with bacterial infections demonstrated that compounds similar to this compound exhibited a reduction in infection rates compared to standard treatments.
Comparison with Similar Compounds
Structural Analogues and Functional Group Impact
A. Benzo[d]thiazol-2-yl Derivatives
- N-(2-Dimethylaminoethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo[2,3-h]quinolin-1-yl)acetamide (Compound 1h): This derivative, featuring a dimethylaminoethyl chain and a fused quinolinone-thiazole system, exhibits potent anti-tumor activity (IC₅₀ = 14.45 μM against P388 leukemia cells). The dimethylamino group enhances cellular uptake, while the fused aromatic system facilitates DNA intercalation.
- Amonafide Analogues (e.g., 3a, 3b, 4b): These naphthalimide derivatives (e.g., 5-(dimethylaminoethylamino)-substituted compounds) show IC₅₀ values as low as 0.23 μM against P388D1 cells. The dimethylaminoalkyl chains enhance solubility and reduce off-target toxicity compared to the parent compound amonafide. The target compound’s benzo[d]thiazol-2-yl and ethylsulfonyl groups may offer a broader therapeutic window by mitigating oxidative stress-associated side effects .
B. Sulfonyl-Containing Compounds
- 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] :
These triazole-thiones, synthesized via sodium hydroxide-mediated cyclization, exhibit tautomerism confirmed by IR (νC=S at 1247–1255 cm⁻¹) and NMR. The sulfonyl group enhances electrophilicity, enabling covalent interactions with biological targets. The target compound’s ethylsulfonyl group may similarly engage in hydrogen bonding or sulfonamide-like interactions, though its benzamide scaffold differs from the triazole core .
Pharmacokinetic and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
